molecular formula C5H9Cl2N3S B6607564 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride CAS No. 2839156-43-1

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride

Cat. No.: B6607564
CAS No.: 2839156-43-1
M. Wt: 214.12 g/mol
InChI Key: PTPQWEUXBCQXDH-UHFFFAOYSA-N
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Description

4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride (CAS: EN300-26862301) is a bicyclic heterocyclic compound featuring a fused pyrrolo-thiazole scaffold. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications. It is cataloged as a building block by Enamine Ltd., highlighting its utility in drug discovery and medicinal chemistry .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.2ClH/c6-5-8-3-1-7-2-4(3)9-5;;/h7H,1-2H2,(H2,6,8);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPQWEUXBCQXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride typically involves the annulation of the pyrrole ring to the thiazole ring. One common method involves the reaction of a pyrrole derivative with a thiazole precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The table below compares the target compound with three analogs:

Compound Name Core Heterocycle Substituents Salt Form Molecular Weight (g/mol) Availability
4H,5H,6H-Pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride Thiazole None Dihydrochloride 214.12 (salt form) Enamine Ltd.
2H,4H,5H,6H-Pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride Pyrazole None Dihydrochloride 213.09 (salt form) CymitQuimica
2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride Pyrazole Methyl at position 2 Dihydrochloride 227.15 (salt form) American Elements
5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (free base) Thiazole None Free base 141.19 Specialty vendors
Key Observations:

Core Heterocycle Differences: The target compound and its free base () share a thiazole ring, whereas pyrazole analogs () exhibit distinct electronic and reactivity profiles.

Substituent Effects :

  • The methyl group in 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride increases lipophilicity (LogP ~1.24 for the free base analog in ), which may enhance membrane permeability but reduce aqueous solubility .

Salt Form Advantages :

  • Dihydrochloride salts (e.g., target compound and pyrazole analogs) exhibit superior solubility in polar solvents compared to free bases. This property is critical for in vitro assays and formulation development .

Physicochemical and Commercial Availability

  • Target Compound : Available in milligram to gram quantities from Enamine Ltd. (Catalog: EN300-26862301). Safety data sheets (SDS) are accessible upon request .
  • Pyrazole Analogs : CymitQuimica offers 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride in 50–250 mg quantities, though pricing requires direct inquiry .
  • Methylated Pyrazole Analog : American Elements lists this compound but lacks published safety data, posing challenges for regulatory compliance .
  • Free Base (5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine): Limited commercial availability and undefined melting/boiling points () restrict its practical use despite a lower molecular weight (141.19 g/mol) .

Research and Application Insights

  • Pharmacological Potential: Thiazole-containing compounds like the target molecule are explored for kinase inhibition and antimicrobial activity. Pyrazole analogs, however, are more commonly investigated as anti-inflammatory agents .
  • Synthetic Utility : The dihydrochloride form simplifies handling in solid-phase synthesis, whereas free bases may require additional purification steps .

Q & A

Q. Q1: What are the optimal synthetic routes for 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of pyrrolidine-thiazole precursors under acidic conditions. For example, refluxing intermediates like 3,4-dihydro-2H-pyrrole derivatives with thiourea in ethanol or acetonitrile can yield the thiazole core, followed by hydrochlorination . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but may require post-synthesis purification via recrystallization (DMF:EtOH 1:1) to remove unreacted reagents .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during ring closure .
  • Temperature control : Prolonged reflux (>6 hours) risks decomposition; monitoring via TLC/HPLC ensures reaction completion .

Q. Q2: How can researchers validate the structural integrity of this compound, particularly distinguishing it from analogous pyrrolo-thiazole derivatives?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify characteristic signals, such as the thiazole C-H proton (δ 7.2–7.5 ppm) and pyrrolidine N-H protons (δ 2.8–3.2 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 230.05 for the free base) and isotopic patterns consistent with chlorine in the dihydrochloride salt .
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry, especially for distinguishing positional isomers (e.g., pyrrolo[3,4-d] vs. pyrrolo[3,2-d] thiazoles) .

Q. Q3: What preliminary biological screening assays are recommended to assess its bioactivity?

Methodological Answer: Prioritize assays based on thiazole/pyrrolidine pharmacophores:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 μM) to identify therapeutic windows .

Advanced Research Questions

Q. Q4: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions, aiding in predicting reactivity at the thiazole C2 or pyrrolidine N1 positions .
  • Molecular docking (AutoDock Vina) : Dock the compound into active sites (e.g., bacterial dihydrofolate reductase) to optimize substituents (e.g., chloro vs. methyl groups) for stronger hydrogen bonding or π-π stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .

Q. Q5: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardize assay protocols : Variations in cell viability assays (e.g., MTT vs. resazurin) can skew results. Adopt CLSI or NIH guidelines for replication .
  • Control for salt form : Dihydrochloride salts may exhibit different solubility/bioavailability than free bases. Compare data normalized to molar equivalents .
  • Meta-analysis : Use tools like RevMan to aggregate datasets, applying statistical models (e.g., random-effects) to account for inter-study variability .

Q. Q6: What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Continuous-flow reactors : Improve reproducibility of exothermic steps (e.g., cyclization) by controlling temperature/pressure gradients .
  • Chiral chromatography : Employ supercritical fluid chromatography (SFC) with cellulose-based columns to resolve racemic mixtures .
  • In-line PAT (Process Analytical Technology) : Use Raman spectroscopy to monitor crystallinity and polymorph formation during salt precipitation .

Mechanistic and Functional Studies

Q. Q7: What experimental approaches elucidate the compound’s mechanism of action in antimicrobial resistance modulation?

Methodological Answer:

  • Efflux pump inhibition : Measure intracellular accumulation of ethidium bromide in P. aeruginosa with/without the compound using fluorescence spectroscopy .
  • Transcriptomics (RNA-seq) : Identify downregulated resistance genes (e.g., mexAB-oprM) in treated vs. untreated bacterial biofilms .
  • Membrane permeability assays : Use SYTOX Green to quantify disruption of bacterial membranes .

Q. Q8: How can researchers profile the compound’s metabolic stability and potential toxicity in preclinical models?

Methodological Answer:

  • Hepatic microsome assays : Incubate with human/rat liver microsomes to measure half-life (t₁/₂) and identify CYP450-mediated metabolites via LC-MS/MS .
  • AMES test : Assess mutagenicity in S. typhimurium TA98/TA100 strains at concentrations up to 1 mg/plate .
  • Zebrafish embryotoxicity : Score developmental abnormalities (e.g., pericardial edema) after 72-hour exposure .

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